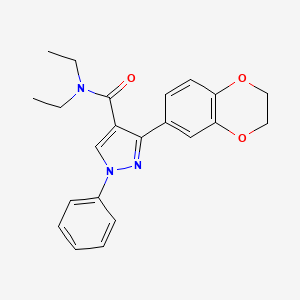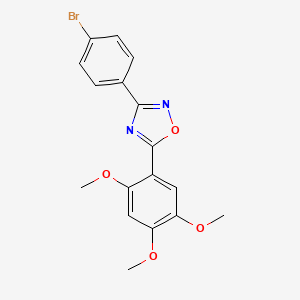![molecular formula C20H26N2O5S B3616630 N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3616630.png)
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, methyl, and sulfamoyl functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide typically involves a multi-step process:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2-methoxy-5-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxy-5-methylphenoxy)acetamide.
Introduction of the Sulfamoyl Group: The next step involves the reaction of the intermediate with 4-(2-methylpropylsulfamoyl)phenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The phenoxy and acetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide
- N-(2-methylphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide
- N-(2-ethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)12-21-28(24,25)17-8-6-16(7-9-17)27-13-20(23)22-18-11-15(3)5-10-19(18)26-4/h5-11,14,21H,12-13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDINRLUGGRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3616551.png)

![3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3616571.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3616577.png)
![4-bromo-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3616586.png)
![5-[(4-iodobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B3616588.png)
![1-(3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoyl)piperidine-4-carboxamide](/img/structure/B3616601.png)
![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3616606.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3616615.png)

![2-[4-Chloro-5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B3616636.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3616651.png)
![3,5-dichloro-2-methoxy-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3616652.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3616658.png)
